molecular formula C19H29N3 B5361607 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole

6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole

Cat. No. B5361607
M. Wt: 299.5 g/mol
InChI Key: PDSJCAPLQMFOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as WAY-100635 and is classified as a selective serotonin receptor antagonist. The purpose of

Mechanism of Action

The mechanism of action of 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole involves its ability to block certain serotonin receptors. Specifically, this compound is a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological functions. By blocking this receptor, this compound can alter the activity of serotonin in the brain and other parts of the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. Some of the effects observed include changes in behavior, such as decreased anxiety and increased exploratory behavior. This compound has also been shown to alter the activity of certain brain regions, such as the hippocampus and prefrontal cortex. Additionally, this compound has been shown to have effects on other physiological functions, such as blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to specifically study the effects of blocking this receptor, without affecting other serotonin receptors. However, one limitation of using this compound is its potential for off-target effects. This means that it may interact with other receptors or proteins in the body, leading to unintended effects.

Future Directions

There are several future directions for research related to 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole. One area of research is the study of its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of research is the development of more selective and potent serotonin receptor antagonists. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its selectivity for the 5-HT1A receptor makes it a useful tool for studying the role of serotonin in various physiological functions. However, more research is needed to fully understand its potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of 6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole involves several steps. The starting material is indole-3-carboxaldehyde, which is reacted with ethyl isocyanoacetate to produce an intermediate compound. This intermediate is then reacted with 3-ethyl-4-isopropyl-1-piperazinecarboxylic acid to produce the final compound, this compound. The synthesis method has been optimized to produce high yields of the final compound.

Scientific Research Applications

6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole has been studied for its potential applications in scientific research. One of the main areas of research has been the study of serotonin receptors. This compound is a selective serotonin receptor antagonist, which means that it can block the activity of certain serotonin receptors. This has potential applications in the study of serotonin-related disorders, such as depression and anxiety.

properties

IUPAC Name

6-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3/c1-5-18-14-21(10-11-22(18)15(2)3)13-16-6-7-17-8-9-20(4)19(17)12-16/h6-9,12,15,18H,5,10-11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSJCAPLQMFOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(C)C)CC2=CC3=C(C=C2)C=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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